![molecular formula C18H13BrN4O B3615011 7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3615011.png)
7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidines. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes and receptors, in order to exert its biological effects. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter function, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target being affected. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit fungal and bacterial growth, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, the compound has some limitations, such as its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using the compound.
Future Directions
For research on 7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine include further studies on its mechanism of action and the identification of specific molecular targets. The compound may also be studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further optimization of the synthesis method may lead to the development of more potent and selective analogs of the compound.
Scientific Research Applications
7-(4-bromophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-(4-bromophenyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-24-15-8-4-12(5-9-15)16-10-17(13-2-6-14(19)7-3-13)23-18(22-16)20-11-21-23/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQSLUKYKMHZMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.